(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo-triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: These involve the reaction of aldehydes or ketones with amines or hydrazines to form the core structure.
Cyclization reactions: These are used to form the thiazolo-triazine ring system, often involving the use of sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its and properties.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism by which (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA intercalation: Inserting between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazines: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups with varying biological activities.
Dimethylaminophenyl derivatives: Compounds with dimethylaminophenyl groups, known for their diverse chemical properties.
Uniqueness
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17FN4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H17FN4O2S/c1-25(2)16-9-5-14(6-10-16)12-18-20(28)26-21(29-18)23-19(27)17(24-26)11-13-3-7-15(22)8-4-13/h3-10,12H,11H2,1-2H3/b18-12+ |
InChI Key |
UDEZYVNOSFXTRS-LDADJPATSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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